molecular formula C13H24N2 B13097065 N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine

N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine

Cat. No.: B13097065
M. Wt: 208.34 g/mol
InChI Key: JREKGLWHJSMPOY-UHFFFAOYSA-N
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Description

N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine is a spirocyclic amine compound characterized by its unique spiro[5.5]undecane skeleton.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or amines .

Scientific Research Applications

N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undecane: Lacks the double bond present in N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine.

    N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine: Lacks the ethyl group.

    N-Ethyl-3-Azaspiro[5.5]Undec-7-En-9-Amine: Lacks the methyl group.

Uniqueness

This compound is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties .

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

N-ethyl-N-methyl-3-azaspiro[5.5]undec-10-en-9-amine

InChI

InChI=1S/C13H24N2/c1-3-15(2)12-4-6-13(7-5-12)8-10-14-11-9-13/h4,6,12,14H,3,5,7-11H2,1-2H3

InChI Key

JREKGLWHJSMPOY-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CCC2(CCNCC2)C=C1

Origin of Product

United States

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